Butyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate
Overview
Description
Butyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate is an ester derived from linolenic acid, a polyunsaturated omega-3 fatty acid. This compound is known for its unique chemical structure, which includes three cis double bonds at the 9th, 12th, and 15th positions. It is commonly used in various scientific research applications due to its interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate typically involves the esterification of linolenic acid with butanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous esterification process. This involves the use of a packed bed reactor where linolenic acid and butanol are continuously fed into the reactor along with the acid catalyst. The product is then separated and purified through distillation .
Chemical Reactions Analysis
Types of Reactions
Butyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Butyl (9Z,12Z,15Z)-9,12,15-octadecatrienol.
Substitution: Various esters and amides.
Scientific Research Applications
Butyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and transesterification reactions.
Biology: Investigated for its role in cell membrane structure and function due to its polyunsaturated nature.
Medicine: Explored for its potential anti-inflammatory and antioxidant properties.
Industry: Utilized in the formulation of biodegradable lubricants and surfactants.
Mechanism of Action
The mechanism of action of Butyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. It can also act as a precursor to bioactive lipid mediators that modulate inflammatory responses and oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- Butyl (9Z,12Z,15Z)-octadeca-9,12,15-trien-1-yl carbonate
- Tert-butyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
- (6Z,9Z,12Z,15Z)-octadecatetraenoyl-CoA
Uniqueness
Butyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate is unique due to its specific ester linkage and the presence of three cis double bonds, which confer distinct chemical and biological properties. Its ability to modulate membrane dynamics and serve as a precursor to bioactive molecules sets it apart from other similar compounds .
Properties
IUPAC Name |
butyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(23)24-21-6-4-2/h5,7,9-10,12-13H,3-4,6,8,11,14-21H2,1-2H3/b7-5-,10-9-,13-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNROWCMALTXCD-XQOKXTRKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CCCCCCCC=CCC=CCC=CCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801259006 | |
Record name | Butyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801259006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38370-68-2 | |
Record name | Butyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38370-68-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038370682 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801259006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.989 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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